3'-(methylsulfanyl)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
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Overview
Description
3’-(methylsulfanyl)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound characterized by its unique spiro structure. This compound is part of the triazino-benzoxazepine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(methylsulfanyl)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzoxazepine core, followed by the introduction of the methylsulfanyl group and the formation of the spirocyclohexane ring. Common reagents used in these reactions include various amines, sulfur-containing compounds, and cyclohexanone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3’-(methylsulfanyl)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The benzoxazepine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
3’-(methylsulfanyl)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-(methylsulfanyl)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **7-benzoyl-3-(methylsulfanyl)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
- 1-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether
Uniqueness
Compared to similar compounds, 3’-(methylsulfanyl)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-22-15-17-14-13(19-20-15)11-7-3-4-8-12(11)18-16(21-14)9-5-2-6-10-16/h3-4,7-8,18H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQGLAIGSQNSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCCC4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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